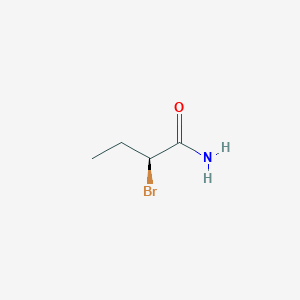

(S)-2-bromobutyramide

Beschreibung

Significance of Chiral α-Haloamides as Synthons in Stereoselective Transformations

Chiral α-haloamides serve as valuable synthons—key structural units in organic synthesis—for the construction of stereochemically defined molecules. The presence of the halogen atom provides a reactive site for nucleophilic substitution or for participation in metal-catalyzed cross-coupling reactions, while the adjacent chiral center directs the stereochemical outcome of these transformations. nih.govmit.edu These compounds are precursors for a variety of important molecular motifs. For instance, the halide can be displaced in SN2 reactions to introduce amino or oxy groups, yielding α-amino and α-oxyamides with an inversion of stereochemistry. nih.gov

The utility of α-haloamides extends to their use as latent enolates, which can participate in catalytic, enantioselective carbon-carbon bond-forming reactions without the need for pre-formation of the enolate. acs.org This approach circumvents issues related to the stability of the carbon-halogen bond. acs.org Researchers have developed numerous catalytic systems to leverage the reactivity of α-haloamides, including those based on nickel, palladium, and copper, as well as photoenzymatic strategies. bohrium.comnih.govmit.eduresearchgate.net These modern methods enable the synthesis of structurally diverse chiral compounds with high levels of regio- and enantioselectivity. bohrium.com

A key area of research involves the use of racemic α-haloamides in stereoconvergent reactions. In these processes, a chiral catalyst selectively converts both enantiomers of the racemic starting material into a single enantiomer of the product. bohrium.commit.edu This strategy is highly efficient as it avoids the loss of 50% of the material that occurs in classical resolutions. Nickel-hydride (NiH) catalysis, for example, has been successfully employed for the remote asymmetric hydroalkylation of olefins using racemic α-bromo amides, producing enantioenriched α-alkylalkanoic amides in high yields. bohrium.com Similarly, nickel-catalyzed asymmetric Suzuki cross-couplings have been developed for the arylation of racemic α-chloroamides. mit.edu

The following table summarizes selected stereoselective transformations involving α-haloamides, highlighting the diversity of achievable products.

| Reaction Type | Catalyst/Method | α-Haloamide Type | Product Class | Ref |

| Asymmetric Hydroalkylation | NiH/Chiral Pyrox Ligand | Racemic α-bromo amides | Chiral α-alkylalkanoic amides | bohrium.com |

| Asymmetric Arylation | Ni/Chiral Ligand | Racemic α-chloroamides | Tertiary α-arylcarbonyl compounds | mit.edu |

| Photoenzymatic Coupling | Engineered "ene"-reductase | α,α-dichloroamides | Enantioenriched α-chloroamides | nih.gov |

| Mannich-Type Reaction | Chiral Brønsted Acid | α-halo 7-azaindoline amides | Stereoselective Mannich-adducts | acs.org |

| Fluorination | Silver Fluoride (AgF) | Chiral α-bromoamides | 2-fluorinated amides | researchgate.netresearchgate.net |

The Unique Context of (S)-2-Bromobutyramide within Asymmetric Catalysis and Synthesis

This compound is a specific enantiomer within the broader class of chiral α-bromoamides. While much of the recent cutting-edge research focuses on stereoconvergent reactions starting from racemic mixtures of α-bromo amides, the enantiopure form, this compound, holds its own distinct significance. bohrium.commit.edu It serves as a crucial building block in syntheses where the retention or inversion of its defined stereocenter is a key element of the synthetic strategy. lookchem.com

The primary role of compounds like this compound is as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com Its defined stereochemistry is critical, as the biological activity of the final product often depends on a specific enantiomeric form. The use of an enantiopure starting material like this compound can simplify synthetic pathways by eliminating the need for chiral separations or complex asymmetric steps later in the sequence.

In the context of asymmetric catalysis, enantiopure α-haloamides are instrumental in mechanistic studies. For example, in developing a nickel-catalyzed stereoconvergent arylation, researchers observed a modest kinetic resolution of the starting α-chloroamide, indicating that the chiral catalyst discriminates between the two enantiomers during the irreversible oxidative-addition step. mit.edu Studying the reactions of individual enantiomers like this compound is essential for understanding such phenomena and optimizing catalyst performance.

Furthermore, reactions have been developed where the stereochemistry of a chiral α-bromoamide is directly transferred to the product. For instance, reactions of chiral α-bromoamides with silver fluoride (AgF) have been shown to produce the corresponding 2-fluorinated amides with retention of configuration, proceeding through a double-inversion pathway involving an aziridinone intermediate. researchgate.netresearchgate.net

The table below details the physical and chemical properties of 2-Bromobutyramide.

| Property | Value |

| Chemical Formula | C₄H₈BrNO |

| Molecular Weight | 166.02 g/mol |

| CAS Number | 5398-24-3 |

| Melting Point | 112-113 °C |

| Boiling Point | 250.2 °C at 760 mmHg |

| Density | 1.524 g/cm³ |

Note: Data corresponds to the racemate unless specified. lookchem.com

Evolution of Academic Research Perspectives on Chiral Bromoamides

The academic perspective on chiral bromoamides has evolved significantly over the decades, mirroring broader trends in organic synthesis from classical stoichiometric methods to modern catalytic and stereoselective strategies. researchgate.netchiralpedia.comrsc.org

Initially, the synthesis of α-bromoamides relied on classical methods like the Hell-Volhard-Zelinsky (HVZ) halogenation, which involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus trihalide. researchgate.netresearchgate.net While effective for introducing the bromine atom, these methods often lack stereocontrol, typically yielding racemic products. The focus was primarily on creating the α-haloamide scaffold for subsequent reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.netresearchgate.net

The growing importance of chirality in pharmaceuticals and materials science shifted the research focus towards controlling stereochemistry. chiralpedia.com The late 20th and early 21st centuries saw the rise of asymmetric synthesis, with researchers developing methods to produce single-enantiomer compounds with high precision. chiralpedia.comfrontiersin.org This era brought forth the use of chiral auxiliaries, which are chiral fragments temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov

More recently, the field has moved towards more elegant and atom-economical catalytic asymmetric methods. This includes the development of a wide array of catalysts, such as chiral transition-metal complexes (e.g., nickel, palladium, copper) and organocatalysts (e.g., chiral phosphoric acids), that can induce high enantioselectivity. bohrium.commit.edufrontiersin.orgrsc.org A significant conceptual advance has been the development of stereoconvergent catalysis, which can transform a racemic mixture of α-bromoamides into a single, enantioenriched product, thereby maximizing efficiency. bohrium.commit.edu

The evolution is also marked by the diversification of reaction types. Beyond simple nucleophilic substitutions, research now encompasses a wide range of C-C cross-coupling reactions, radical-mediated transformations, and photoenzymatic processes. nih.govresearchgate.net This expansion of the synthetic toolbox has solidified the role of chiral α-bromoamides as indispensable synthons in modern organic chemistry. nih.gov

Eigenschaften

Molekularformel |

C4H8BrNO |

|---|---|

Molekulargewicht |

166.02 g/mol |

IUPAC-Name |

(2S)-2-bromobutanamide |

InChI |

InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)/t3-/m0/s1 |

InChI-Schlüssel |

AKSLRYGHJVUELA-VKHMYHEASA-N |

Isomerische SMILES |

CC[C@@H](C(=O)N)Br |

Kanonische SMILES |

CCC(C(=O)N)Br |

Herkunft des Produkts |

United States |

Q & A

Q. What are the key considerations for synthesizing (S)-2-bromobutyramide with high enantiomeric purity?

- Methodological Answer : The synthesis of this compound requires precise control over stereochemistry. A common approach involves nucleophilic substitution of (S)-2-aminobutyramide with bromine sources under anhydrous conditions. To ensure enantiomeric purity:

- Use chiral auxiliaries or catalysts to minimize racemization .

- Monitor reaction progress via chiral HPLC or polarimetry.

- Optimize temperature (e.g., low temperatures reduce side reactions) and solvent polarity (e.g., DMF enhances nucleophilicity).

- Validate purity using H/C NMR and X-ray crystallography for stereochemical confirmation .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to simulate long-term storage .

- Analytical techniques : Track degradation products via LC-MS or GC-MS. Quantify intact compound retention using calibrated UV-Vis or fluorescence detectors.

- Statistical validation : Report degradation rates with 95% confidence intervals and use ANOVA to assess significance of environmental factors .

Q. What spectroscopic methods are most reliable for distinguishing this compound from its enantiomer or derivatives?

- Methodological Answer :

| Technique | Key Parameters | Utility |

|---|---|---|

| Chiral HPLC | Chiral column (e.g., cellulose-based), mobile phase (hexane:isopropanol) | Enantiomer separation |

| C NMR | Chemical shifts for bromine-induced deshielding | Differentiation of brominated vs. non-brominated carbons |

| X-ray crystallography | Space group symmetry, bond angles | Absolute configuration confirmation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., dehydrohalogenation derivatives) .

- Reaction kinetics : Conduct time-resolved studies with in-situ IR spectroscopy to track intermediate formation.

- Replication protocols : Standardize solvent drying methods (e.g., molecular sieves vs. distillation) and reagent stoichiometry. Publish raw data and error margins to enhance reproducibility .

Q. What computational models are suitable for predicting the stereochemical outcomes of this compound reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize SN2 mechanisms).

- Validate models against experimental optical rotation data and crystallographic results .

Q. How should researchers design experiments to assess the biological activity of this compound while minimizing enantiomeric interference?

- Methodological Answer :

- Control groups : Include (R)-2-bromobutyramide and racemic mixtures to isolate stereospecific effects.

- Dose-response assays : Use IC/EC curves with ≥3 biological replicates. Apply nonlinear regression to quantify potency differences.

- Ethical considerations : Adhere to institutional guidelines for handling bioactive compounds, including waste disposal and toxicity reporting .

Q. What strategies mitigate data bias in studies involving this compound’s physicochemical properties?

- Methodological Answer :

- Blinded analysis : Assign sample codes to prevent observer bias during measurements (e.g., melting point, solubility).

- Cross-lab validation : Collaborate with independent labs to replicate key findings. Share raw datasets via repositories like Zenodo .

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., partition coefficients) .

Data Handling and Ethical Considerations

Q. How can researchers ensure compliance with open-data mandates while protecting proprietary synthesis protocols for this compound?

- Methodological Answer :

- Data anonymization : Publish synthetic procedures without disclosing proprietary catalysts or solvent ratios.

- Controlled access : Deposit sensitive data in restricted repositories (e.g., EMBL-EBI) with user agreements.

- Ethical reporting : Cite prior patents and avoid overinterpretation of preliminary results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.